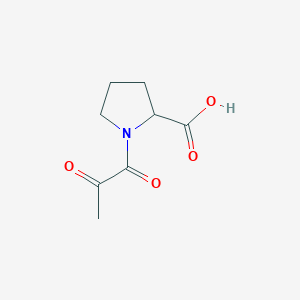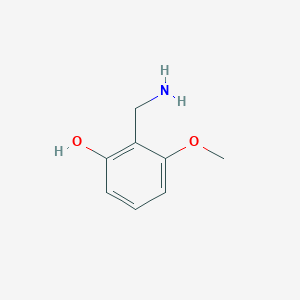
4-Methyl-2-phenylmethoxybenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-methyl-2-(phenylmethoxy)- is an organic compound with the molecular formula C15H16O2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a methyl group at the fourth position and a phenylmethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- typically involves the reaction of 4-methylbenzenemethanol with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include catalytic hydrogenation and Friedel-Crafts alkylation.
Types of Reactions:
Oxidation: Benzenemethanol, 4-methyl-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of 4-methyl-2-(phenylmethoxy)benzaldehyde or 4-methyl-2-(phenylmethoxy)benzoic acid.
Reduction: Formation of 4-methyl-2-(phenylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanol, 4-methyl-2-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-methyl-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenemethanol, 4-methyl-: A simpler derivative with only a methyl group substitution.
Benzenemethanol, 4-methoxy-: Substituted with a methoxy group instead of a phenylmethoxy group.
Benzenemethanol, 4-ethyl-: Substituted with an ethyl group.
Uniqueness: Benzenemethanol, 4-methyl-2-(phenylmethoxy)- is unique due to the presence of both a methyl and a phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
117571-34-3 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
XLVSJLGHYLSYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)






![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)

![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
